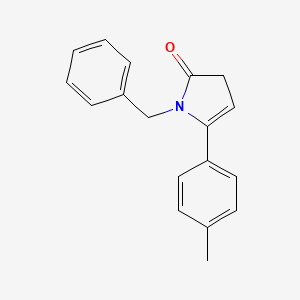
2-Bromo-4,5-di(propan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5-di(propan-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom and two isopropyl groups attached to the benzene ring, along with an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-di(propan-2-yl)aniline typically involves the bromination of 4,5-di(propan-2-yl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to achieve the desired purity levels. Techniques such as recrystallization or column chromatography may be employed for this purpose.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4,5-di(propan-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5-di(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4,5-di(propan-2-yl)aniline involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diisopropylaniline: Similar structure but lacks the bromine atom.
4-Bromo-2,6-diisopropylaniline: Similar structure with bromine at a different position.
2,6-Bis(propan-2-yl)aniline: Similar structure but without the bromine atom.
Uniqueness
2-Bromo-4,5-di(propan-2-yl)aniline is unique due to the specific positioning of the bromine atom and the isopropyl groups, which can influence its chemical reactivity and potential applications. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
823215-15-2 |
|---|---|
Molekularformel |
C12H18BrN |
Molekulargewicht |
256.18 g/mol |
IUPAC-Name |
2-bromo-4,5-di(propan-2-yl)aniline |
InChI |
InChI=1S/C12H18BrN/c1-7(2)9-5-11(13)12(14)6-10(9)8(3)4/h5-8H,14H2,1-4H3 |
InChI-Schlüssel |
JGMKESDZZRPNRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1C(C)C)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)

![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)

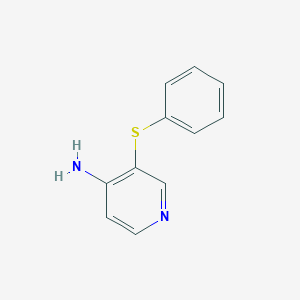
propanedioate](/img/structure/B14228060.png)
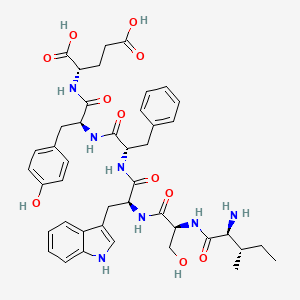
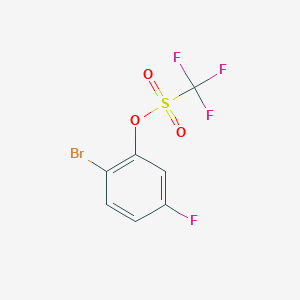
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
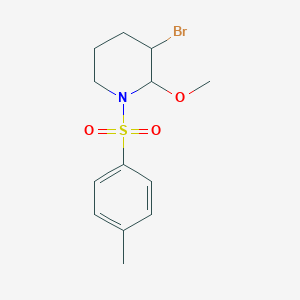
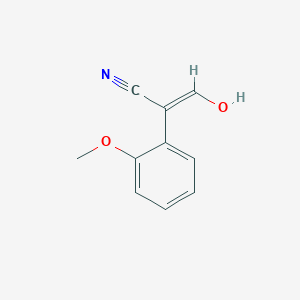
![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
